
5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the condensation of 2,4,5-trichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding pyrimidine intermediate. This intermediate is then cyclized under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar pyrimidine core structure and have been studied for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and have been explored as potential anticancer agents.
Uniqueness
5-(2,4,5-Trichlorophenyl)pyrimidine-2-carbonitrile is unique due to the presence of the trichlorophenyl group, which enhances its binding affinity to certain molecular targets. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potent biological activity.
Properties
Molecular Formula |
C11H4Cl3N3 |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-(2,4,5-trichlorophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H4Cl3N3/c12-8-2-10(14)9(13)1-7(8)6-4-16-11(3-15)17-5-6/h1-2,4-5H |
InChI Key |
DECDNQYJRDYERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


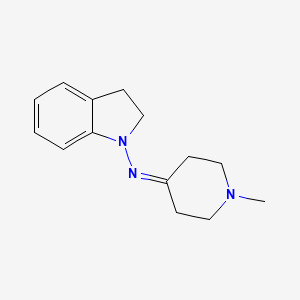
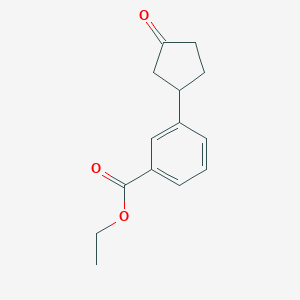
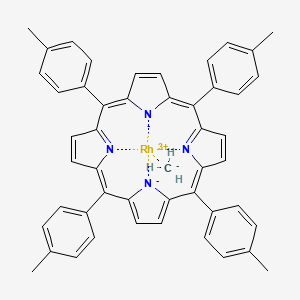

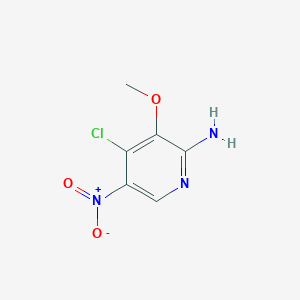
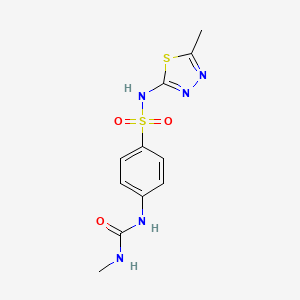

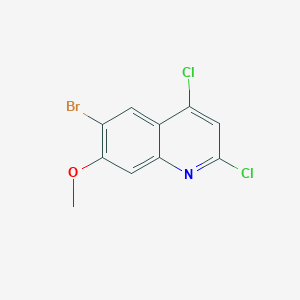

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)

![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)


